AmelOR11 Receptor Activation: 9-ODA Is the Sole QMP Component That Activates the Principal Queen Pheromone Odorant Receptor
In Xenopus oocyte electrophysiology assays expressing the honeybee odorant receptor AmOr11 (the most highly expressed OR in drone antennae), 9-ODA activated the receptor with an EC₅₀ of 280 ± 31 nM [1]. In the same assay system, none of the other seven queen retinue pheromone (QRP) components—including 9-HDA, 10-HDA, 10-HDAA, HOB, HVA, and two additional components—elicited any measurable response [1]. This establishes 9-ODA as the exclusive molecular agonist for the queen pheromone detection channel in A. mellifera drones.
| Evidence Dimension | Olfactory receptor activation potency (EC₅₀) at AmOr11 expressed in Xenopus oocytes |
|---|---|
| Target Compound Data | EC₅₀ = 280 ± 31 nM (9-ODA) |
| Comparator Or Baseline | All seven other QRP components (9-HDA, 10-HDA, 10-HDAA, HOB, HVA, and two additional QRP constituents): no measurable response at any tested concentration |
| Quantified Difference | Essentially infinite selectivity ratio: 9-ODA is the sole agonist; all comparators show zero activation |
| Conditions | Xenopus oocyte two-electrode voltage-clamp electrophysiology; AmOr11 receptor; eight-component QRP panel; also tested against other social pheromones and floral odors with no response. |
Why This Matters
For any experiment requiring selective pharmacological activation or blockade of the queen pheromone detection pathway in Apis mellifera, only (E)-9-ODA—not 9-HDA, 10-HDA, or any other QMP component—will engage AmelOR11; substitution with another QMP component would yield a false negative.
- [1] Wanner KW, Nichols AS, Walden KK, Brockmann A, Luetje CW, Robertson HM. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid. Proc Natl Acad Sci USA. 2007;104(36):14383-14388. doi:10.1073/pnas.0705459104. View Source
